molecular formula C10H14ClNO2 B15261953 4-chloro-N-ethyl-2,5-dimethoxyaniline

4-chloro-N-ethyl-2,5-dimethoxyaniline

Cat. No.: B15261953
M. Wt: 215.67 g/mol
InChI Key: MQVMUOCBWDAPKL-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-2,5-dimethoxyaniline is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of aniline, characterized by the presence of a chlorine atom, two methoxy groups, and an ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-chloro-N-ethyl-2,5-dimethoxyaniline typically involves the chlorination of 2,5-dimethoxyaniline followed by the introduction of an ethyl group. One common method involves the use of copper chloride as a catalyst in a hydrochloric acid solution, with oxygen introduced to facilitate the reaction. The reaction is carried out at 95°C for 8 hours, followed by cooling, filtration, and alkalization to obtain the crude product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-2,5-dimethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-chloro-N-ethyl-2,5-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the cellular level. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-ethyl-2,5-dimethoxyaniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

4-chloro-N-ethyl-2,5-dimethoxyaniline

InChI

InChI=1S/C10H14ClNO2/c1-4-12-8-6-9(13-2)7(11)5-10(8)14-3/h5-6,12H,4H2,1-3H3

InChI Key

MQVMUOCBWDAPKL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

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